molecular formula C15H8ClF3N2O B1531343 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 1708126-10-6

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B1531343
CAS No.: 1708126-10-6
M. Wt: 324.68 g/mol
InChI Key: MERCBCIRTKHSNU-UHFFFAOYSA-N
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Description

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a useful research compound. Its molecular formula is C15H8ClF3N2O and its molecular weight is 324.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Triazolyl and Pyrazolyl Derivatives

A study conducted by Bagdi et al. (2015) describes the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine derivatives using a one-pot three-component reaction facilitated by a nano copper oxide assisted click-catalyst. This process showcases the compound's potential as a precursor for synthesizing structurally complex and functionally diverse organic molecules, highlighting its importance in developing new pharmaceuticals and materials (Bagdi, Basha, & Khan, 2015).

Development of Fluorescent Materials

Volpi et al. (2017) achieved the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which were analyzed for their optical properties. The research underlines the potential of these compounds in creating luminescent materials with significant Stokes' shifts, applicable in sensors and organic light-emitting diodes (OLEDs). The study emphasizes the ability to tune quantum yields based on the substituent's chemical structure, demonstrating the versatility of imidazo[1,5-a]pyridine derivatives in material science (Volpi et al., 2017).

Catalytic and Antimicrobial Applications

In the field of catalysis and biological activity, imidazo[1,2-a]pyridine derivatives, related to 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde, have been evaluated for their efficiency. Saddik et al. (2012) investigated the catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol, pointing out their effectiveness as catalysts. This highlights the compound's role in environmental and synthetic chemistry applications (Saddik et al., 2012).

Mechanism of Action

Target of Action

The primary target of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is the glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It plays a crucial role in glucose control by directly stimulating insulin release from the pancreatic β cell and suppressing the release of glucagon from the α cell .

Mode of Action

This compound has been selected as a potential GLP-1R activator . It demonstrates its effects by increasing GLP-1 secretion, thereby increasing the glucose responsiveness .

Biochemical Pathways

The compound affects the incretin GLP-1R pathway . This pathway has been exploited to afford effective pharmacological agents for the treatment of diabetes . The compound’s interaction with GLP-1R leads to an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro .

Pharmacokinetics

The pharmacokinetics of this compound are currently under study .

Result of Action

The compound’s action results in an increase in GLP-1 secretion, thereby increasing the glucose responsiveness . This leads to a direct stimulation of insulin release from the pancreatic β cell and suppression of the release of glucagon from the α cell . It also results in an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential GLP-1R activator, demonstrating its effects in increasing GLP-1 secretion and thereby increasing glucose responsiveness

Cellular Effects

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde has shown to have effects on various types of cells and cellular processes. It influences cell function by increasing GLP-1 secretion, which in turn increases glucose responsiveness . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-11-6-10(15(17,18)19)7-21-13(11)12(8-22)20-14(21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERCBCIRTKHSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.